molecular formula C29H30ClN3O2 B11512407 2-{acetyl[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide

2-{acetyl[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11512407
M. Wt: 488.0 g/mol
InChI Key: CRXIHWBEEGWGCG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a diverse range of applications. Its systematic name is quite a mouthful, so let’s break it down. The key features are:

    Acetamide Backbone: The core structure is an acetamide, which consists of an acetyl group (CH₃CO-) attached to an amine group (NH₂).

    Indole Moiety: The indole ring (2-methyl-1H-indol-3-yl) is fused to the acetamide, contributing to its biological activity.

    Substituents: The compound has additional substituentsa 4-chlorophenyl group and a 2,6-dimethylphenyl group.

Preparation Methods

The synthetic routes for this compound involve several steps. One possible approach includes the following reactions:

Chemical Reactions Analysis

    Oxidation: The indole ring can undergo oxidation reactions.

    Reduction: Reduction of the nitro group during synthesis.

    Substitution: Substituents can be modified via substitution reactions.

    Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and various amine sources (for amidation).

Scientific Research Applications

    Medicine: Investigated as a potential anticancer agent due to its indole moiety.

    Biology: May interact with cellular receptors or enzymes.

    Chemistry: Used in synthetic methodologies.

Mechanism of Action

    Targets: Likely interacts with cellular proteins or nucleic acids.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Its combination of indole, acetyl, and phenyl groups sets it apart.

    Similar Compounds: Related compounds include other indole derivatives and acetamides.

Properties

Molecular Formula

C29H30ClN3O2

Molecular Weight

488.0 g/mol

IUPAC Name

2-[acetyl-[2-(2-methyl-1H-indol-3-yl)ethyl]amino]-2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C29H30ClN3O2/c1-18-8-7-9-19(2)27(18)32-29(35)28(22-12-14-23(30)15-13-22)33(21(4)34)17-16-24-20(3)31-26-11-6-5-10-25(24)26/h5-15,28,31H,16-17H2,1-4H3,(H,32,35)

InChI Key

CRXIHWBEEGWGCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)Cl)N(CCC3=C(NC4=CC=CC=C43)C)C(=O)C

Origin of Product

United States

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